molecular formula C18H21FN4O B8710647 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No.: B8710647
M. Wt: 328.4 g/mol
InChI Key: JJFCXOYFNBYXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21FN4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C18H21FN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18-20-16-4-2-1-3-15(16)17(24)21-18/h5-8H,1-4,9-12H2,(H,20,21,24)

InChI Key

JJFCXOYFNBYXPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one (100 mg; 0.51 mmol) and 1-(4-fluorophenyl)piperazine (91.8 μl; 0.51 mmol) are suspended in isoamyl alcohol (1 ml), and the mixture is irradiated in the microwave (CEM Discover) at 150° C. for 2 h with stirring. The precipitated crystals are filtered off with suction, rinsed thoroughly with ethanol and diethyl ether and filtered off with suction. The crude product obtained in this way is rinsed again with hot ethanol and diethyl ether, filtered off with suction and dried in vacuo at 50° C.; yield: 86 mg (50%), crystals;
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
91.8 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.